molecular formula C25H27N3O5S B296241 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Numéro de catalogue B296241
Poids moléculaire: 481.6 g/mol
Clé InChI: NMEYVNVVDTTYCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as Motesanib, is a small-molecule multi-targeted kinase inhibitor that has been studied for its potential therapeutic applications in various types of cancer. Motesanib has been shown to target several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Mécanisme D'action

Motesanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases, including N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, PDGFR, and c-KIT. By blocking these receptors, Motesanib inhibits the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. Additionally, Motesanib has been shown to inhibit the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in tumor cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Motesanib in lab experiments is its multi-targeted kinase inhibition, which allows for the inhibition of several signaling pathways involved in tumor growth and angiogenesis. Additionally, Motesanib has been shown to have a favorable safety profile in preclinical and clinical studies. However, one of the limitations of using Motesanib in lab experiments is its potential off-target effects, which may lead to unintended effects on other signaling pathways and cellular processes.

Orientations Futures

Several future directions for the research on Motesanib include the identification of biomarkers that may predict response to Motesanib treatment, the development of combination therapies that may enhance the efficacy of Motesanib, and the investigation of the potential use of Motesanib in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to Motesanib and to identify strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of Motesanib involves several steps of chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile, followed by the coupling of the resulting intermediate with 2-chloro-N-(2-methoxyethyl)acetamide. The final step involves the coupling of the resulting intermediate with 4-(methylamino)-2-nitrobenzoic acid, followed by reduction of the nitro group to form the final product, Motesanib.

Applications De Recherche Scientifique

Motesanib has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and thyroid cancer. Several preclinical and clinical studies have demonstrated the efficacy of Motesanib in inhibiting tumor growth and angiogenesis, as well as improving overall survival in cancer patients.

Propriétés

Formule moléculaire

C25H27N3O5S

Poids moléculaire

481.6 g/mol

Nom IUPAC

N-(2-methoxyethyl)-2-[[2-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide

InChI

InChI=1S/C25H27N3O5S/c1-18-12-14-19(15-13-18)34(31,32)28(2)23-11-7-5-9-21(23)25(30)27-22-10-6-4-8-20(22)24(29)26-16-17-33-3/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)

Clé InChI

NMEYVNVVDTTYCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.